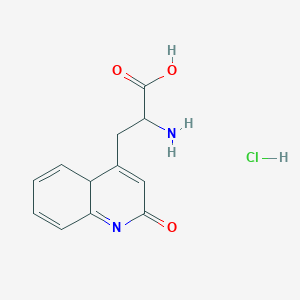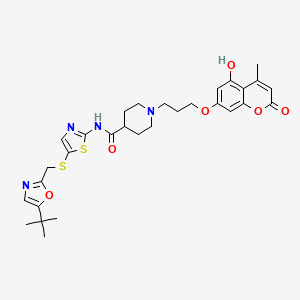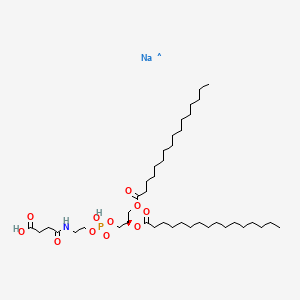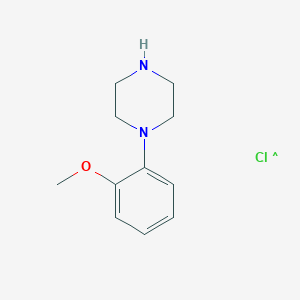
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a methyl group attached to a diazinane ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione can be achieved through several methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) . This method is efficient and yields high purity products under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions with different reagents can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide-dimethylacetal (DMF-DMA) for substitution reactions and hydrazine hydrate for reduction reactions . The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions include substituted diazinane derivatives, which can have enhanced biological activities and improved pharmacological properties.
Scientific Research Applications
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a building block for complex chemical synthesis.
Mechanism of Action
The mechanism of action of 6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. It is known to interact with adenosine receptors, which are G protein-coupled receptors involved in various physiological processes . The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazine derivatives such as pyrimidine and pyrazine. These compounds share structural similarities but differ in their functional groups and biological activities.
Uniqueness
6-Amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14N4O2 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
6-amino-5-(dimethylamino)-1-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C7H14N4O2/c1-10(2)4-5(8)11(3)7(13)9-6(4)12/h4-5H,8H2,1-3H3,(H,9,12,13) |
InChI Key |
SHMVLDAOXQQIEE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C(=O)NC1=O)N(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


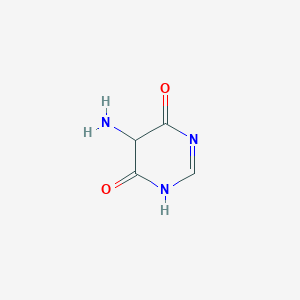
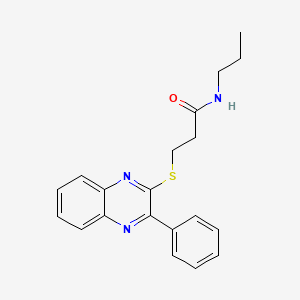





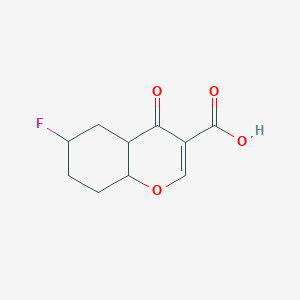
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)
